Inundatine

Description

Historical Context of Inundatine Discovery and Initial Investigations

The study of Lycopodium alkaloids dates back to 1881 when Bödeker first isolated lycopodine (B1235814) from Lycopodium complanatum. psu.edu However, it was the pioneering work of Canadian scientists R. H. F. Manske and L. Marion in the late 1940s and early 1950s that significantly advanced the field, leading to the isolation and characterization of thirty-five of these alkaloids. psu.edu

This compound, along with isothis compound and dehydrolycopecurine, was first isolated from the club moss Lycopodium inundatum. researchgate.netscribd.com These compounds were discovered alongside other known constituents of the plant, such as lycopodine and lycodoline (B150349). researchgate.net The molecular formula for this compound was determined to be C₁₆H₂₃NO₂. researchgate.netnaturalproducts.net Early investigations into its structure revealed a hydroxyl group and a ketone group as key functionalities. psu.edu The elucidation of its complete structure and stereochemistry was a significant undertaking, contributing to the broader understanding of the structural possibilities within the Lycopodium alkaloid family. scribd.com

Positioning of this compound within Lycopodium Alkaloid Chemo-systematics

Chemosystematics, the study of the chemical constituents of organisms to understand their evolutionary relationships, has been applied to the Lycopodium genus. The distribution of different alkaloid types across various Lycopodium species provides valuable taxonomic insights. psu.edu

Structure

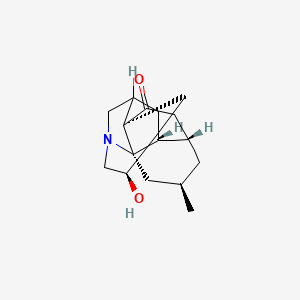

2D Structure

3D Structure

Properties

CAS No. |

34415-56-0 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

(1R,2R,8R,10R,13S,15R)-8-hydroxy-15-methyl-6-azapentacyclo[8.6.0.01,6.02,13.04,10]hexadecan-11-one |

InChI |

InChI=1S/C16H23NO2/c1-9-2-10-3-14(19)15-6-12(18)8-17-7-11(15)4-13(10)16(15,17)5-9/h9-13,18H,2-8H2,1H3/t9-,10+,11?,12-,13-,15+,16-/m1/s1 |

InChI Key |

BWBRKWAEVBWZTL-NMJBVOQTSA-N |

SMILES |

CC1CC2CC(=O)C34CC(CN5C3(C1)C2CC4C5)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@@]34C[C@H](CN5[C@]3(C1)[C@@H]2CC4C5)O |

Canonical SMILES |

CC1CC2CC(=O)C34CC(CN5C3(C1)C2CC4C5)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Inundatine

Primary Botanical Sources and Associated Genera

Inundatine has been isolated from the club moss Lycopodium inundatum L. researchgate.netresearchgate.netnih.govacs.orgdokumen.pub. This plant belongs to the genus Lycopodium, which is part of the Lycopodiaceae family. Species within the Lycopodium and Huperzia genera are known to be rich sources of alkaloids with unique heterocyclic skeletons nih.govmdpi.com. The Lycopodiaceae family is a significant source of alkaloids, with approximately 500 alkaloids isolated from this plant family nih.gov.

While Lycopodium inundatum is a primary source, other species within the Lycopodiaceae family, such as Lycopodium clavatum L. and Lycopodium annotinum L., are also extensively studied for their alkaloid content, although they may contain different major alkaloids like lycopodine (B1235814) and annotinine (B3343749), respectively nih.govmdpi.comresearchgate.net. This compound has also been mentioned in the context of Lycopodium selago, alongside cernuine (B1211191) and lycopodine ebps.org.uk. Furthermore, this compound has been identified in Thottea siliquosa (Lam.) Ding Hou leaves, a plant belonging to a different family researchgate.netnih.gov.

Advanced Extraction and Fractionation Techniques for Alkaloid Mixtures from Plant Matrices

The isolation of alkaloids from plant materials is a critical initial step in phytochemical research umlub.pl. Due to the complex nature of plant matrices and the varied properties of alkaloids, including their pH-dependent solubility, efficient extraction and fractionation techniques are essential nih.govjocpr.com.

Traditional methods for alkaloid extraction often involve using organic solvents such as methanol (B129727), ethanol, hexane, and chloroform (B151607) through techniques like Soxhlet extraction or maceration umlub.pl. These methods can sometimes yield low amounts of extracts umlub.pl. Modern techniques aim to improve efficiency and reduce solvent consumption.

Pressurized liquid extraction (PLE) has been successfully applied to obtain alkaloid extracts from Lycopodiaceae species nih.govmdpi.comresearchgate.netumlub.pl. This method utilizes high pressure and temperature, with methanol often being an effective solvent for isolating a high percentage of Lycopodium alkaloids nih.govmdpi.com. Studies have shown that optimizing PLE conditions, including solvent choice and parameters like pressure and temperature, can lead to high recoveries of desired compounds mdpi.comresearchgate.net. For instance, high recoveries of lycopodine and annotinine were achieved using dichloromethane, ethyl acetate, and methanol extracts from L. clavatum and L. annotinum mdpi.comresearchgate.net.

Following initial extraction, fractionation techniques are employed to separate the complex mixture of alkaloids. Vacuum liquid chromatography (VLC) has been used as a pre-purification step for methanolic extracts obtained via PLE nih.govmdpi.comresearchgate.net. This technique, utilizing different sorbents and mobile phase systems, can rapidly yield alkaloid fractions nih.govmdpi.comresearchgate.net.

Other fractionation methods include solid phase extraction (SPE) using specialized cartridges, which helps in the preliminary purification of samples by removing excess ballast substances mdpi.comresearchgate.netumlub.pl. Traditional column chromatography procedures on various media like Sephadex LH-20, aluminum oxide, and silica (B1680970) gel, often involving large amounts of solvent mixtures, have also been used for the isolation of Lycopodiaceae alkaloids nih.govresearchgate.net. pH gradient extraction is another method utilized to separate alkaloids based on their differing basicity jocpr.com.

Chromatographic Purification Strategies for this compound and its Co-occurring Alkaloids

Purification of this compound from the complex alkaloid mixtures obtained after extraction and fractionation typically involves chromatographic techniques. These methods leverage the differences in physical and chemical properties of the alkaloids to achieve separation.

Column chromatography, including flash chromatography over silica gel and elution chromatography over alumina, has been employed for the separation of alkaloid fractions cdnsciencepub.com. Preparative thin-layer chromatography (PTLC) over silica gel is another method used for purification cdnsciencepub.com.

High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS or HPLC/ESI-QTOF-MS), is a powerful tool for analyzing and purifying alkaloids nih.govmdpi.commdpi.comresearchgate.netresearchgate.net. This hyphenated technique allows for the separation of complex mixtures and the identification of individual compounds based on their mass-to-charge ratio and fragmentation patterns nih.govmdpi.commdpi.comresearchgate.net. LC-MS analysis has been used to identify compounds like this compound in plant extracts researchgate.netnih.govresearchgate.net.

Centrifugal partition chromatography (CPC), including fast centrifugal partition chromatography (FCPC) and pH-zone-refinement centrifugal partition chromatography, is a liquid-liquid chromatography technique suitable for the isolation and separation of natural products, including alkaloids nih.govnih.gov. This method can be versatile and relatively fast, although optimizing solvent systems and dealing with pH-dependent solubility can be crucial nih.govnih.gov.

The choice of chromatographic strategy often depends on the specific alkaloids present, their concentrations, and the desired purity. Multistep procedures combining different chromatographic techniques are frequently necessary to isolate individual alkaloids from complex plant extracts nih.govresearchgate.net.

Micro-isolation and Handling Considerations for Rare or Low-Yield Alkaloids

This compound, like many other plant alkaloids, may occur in relatively low concentrations within the plant material. This presents challenges for isolation, particularly when aiming to obtain sufficient quantities for detailed structural elucidation and further studies.

The low content and structural diversity of alkaloids in some plant families, such as Amaryllidaceae and Lycopodiaceae, necessitate the use of large amounts of plant material for isolation and purification nih.gov. This also leads to higher solvent consumption nih.gov.

Techniques that offer high efficiency and minimize sample loss are crucial for micro-isolation. Optimized extraction methods like PLE that achieve high recoveries are beneficial mdpi.comresearchgate.net. Sensitive analytical techniques such as HPLC/ESI-QTOF-MS are essential for detecting and identifying compounds present in low amounts nih.govmdpi.commdpi.comresearchgate.net.

When dealing with rare or low-yield alkaloids, researchers may need to process significant quantities of plant material and employ highly selective purification steps. The purity of isolated compounds, even from initial fractionation, can vary (e.g., 60-90% purity in some cases) nih.govmdpi.com, indicating the need for further refinement for structural studies.

Handling small quantities of isolated compounds requires careful techniques to prevent loss and ensure sample integrity. This can involve working with small-scale chromatography columns, using minimal solvent volumes, and employing sensitive detection methods. Techniques like preparative HPLC can be adapted for smaller scales to purify limited amounts of material.

The isolation of low-yield compounds is often a labor-intensive process, and the development of more efficient and sensitive isolation techniques remains an active area of research in natural product chemistry.

Data Tables

Based on the search results, a table summarizing some extraction solvent efficiencies for major Lycopodiaceae alkaloids could be illustrative, although specific yield data for this compound itself across different solvents was not consistently available. The data below is primarily for lycopodine and annotinine, which are co-occurring alkaloids in the Lycopodiaceae family.

| Plant Species | Solvent | Major Alkaloid | Approximate Yield (%) | Source |

| Lycopodium clavatum | Dichloromethane | Lycopodine | >45 | mdpi.comresearchgate.net |

| Lycopodium annotinum | Dichloromethane | Annotinine | >40 | mdpi.comresearchgate.net |

| Lycopodium annotinum | Ethyl acetate | Annotinine | >40 | mdpi.comresearchgate.net |

| Lycopodium clavatum | 1% Methanolic tartaric acid | Total Alkaloids | Highest amounts | mdpi.com |

| Lycopodium annotinum | Methanol | Total Alkaloids | All identified | mdpi.com |

Structural Elucidation of Inundatine

Spectroscopic Analysis for Inundatine's Planar Structure Determination

Spectroscopic methods are fundamental tools for determining the planar structure of organic molecules like this compound. numberanalytics.com By analyzing how this compound interacts with different forms of electromagnetic radiation or is fragmented, researchers can piece together the arrangement of atoms and the types of bonds present. numberanalytics.comegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds, providing detailed information about the connectivity and environment of atoms, particularly hydrogen (¹H) and carbon (¹³C) nuclei. ox.ac.uknumberanalytics.comtjnpr.org ¹H NMR spectra reveal the types of protons present, their chemical environments (chemical shifts), and the number of neighboring protons (splitting patterns and integration). ox.ac.uktjnpr.org ¹³C NMR spectroscopy provides information about the carbon skeleton, with chemical shifts indicating the hybridization and electronic environment of each carbon atom. ox.ac.ukmdpi.comlibretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms and confirming structural assignments. mdpi.comd-nb.infoemerypharma.com COSY reveals correlations between coupled protons, while HMQC shows correlations between protons and the carbons to which they are directly attached. emerypharma.com HMBC provides information about longer-range correlations between protons and carbons across two or three bonds, which is particularly useful for connecting different parts of a molecule and identifying quaternary carbons. mdpi.comemerypharma.com Combining 1D and 2D NMR data is a highly informative approach for determining the connectivity of atoms in complex organic structures. mdpi.com

While specific NMR data for this compound are not provided in the search results, the general application of these techniques would involve analyzing the chemical shifts, coupling constants, and correlation patterns observed in its ¹H, ¹³C, and 2D NMR spectra to deduce the arrangement of atoms and functional groups within the molecule. ox.ac.uktjnpr.orgmdpi.comemerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. numberanalytics.comstudypug.comslideshare.net In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). studypug.comslideshare.net The molecular ion peak corresponds to the intact molecule with a single charge, providing the molecular weight. libretexts.orgyoutube.com

Energetically unstable molecular ions formed in the mass spectrometer can undergo fragmentation, breaking into smaller charged and uncharged species. slideshare.netlibretexts.orgwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure, as bonds tend to cleave in predictable ways depending on the functional groups and connectivity present. libretexts.orgyoutube.comwikipedia.orglibretexts.org Analyzing the m/z values and relative abundances of these fragment ions helps in deducing structural subunits and confirming the proposed structure. libretexts.orgyoutube.comlibretexts.org

While specific MS data for this compound's molecular ion and fragmentation pattern are not detailed in the provided snippets, the process for its structural elucidation would involve obtaining its mass spectrum, identifying the molecular ion peak to determine the molecular weight, and analyzing the fragmentation pattern to gain information about the presence of specific functional groups and the connectivity of atoms. studypug.comslideshare.netlibretexts.orgyoutube.com

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopies provide complementary information for structural elucidation. ox.ac.uknumberanalytics.comitwreagents.commrclab.comegyankosh.ac.inoutermost-tech.comd-nb.info UV-Vis spectroscopy involves the absorption of UV or visible light by molecules, which causes electronic transitions. itwreagents.commrclab.comoutermost-tech.comyoutube.com This technique is particularly useful for detecting the presence of chromophores, such as conjugated double bonds or aromatic rings, and can provide information about the extent of conjugation within a molecule. egyankosh.ac.inyoutube.com The wavelength of maximum absorption (λmax) is indicative of the type and extent of the conjugated system. egyankosh.ac.inyoutube.com

IR spectroscopy, on the other hand, measures the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. itwreagents.commrclab.comoutermost-tech.comd-nb.infoyoutube.com The resulting spectrum shows characteristic absorption bands (peaks) at specific wavenumbers, which correspond to the vibrational modes of different functional groups (e.g., C=O, O-H, C-H). itwreagents.commrclab.comoutermost-tech.comd-nb.infoyoutube.com The "fingerprint" region of the IR spectrum (typically between 500 and 1600 cm⁻¹) is unique to each compound and can be used for identification by comparison with reference spectra. itwreagents.com

For this compound, UV-Vis spectroscopy would be used to determine if conjugated systems or chromophores are present, providing clues about the electronic structure. egyankosh.ac.inyoutube.com IR spectroscopy would be employed to identify the functional groups present in the molecule based on the characteristic absorption frequencies observed in its IR spectrum. itwreagents.commrclab.comoutermost-tech.comd-nb.infoyoutube.com

Stereochemical Assignment of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of structural elucidation. uou.ac.in Determining the relative and absolute stereochemistry of a compound is essential for understanding its properties and biological activity. uou.ac.inlibretexts.org Relative stereochemistry refers to the spatial arrangement of stereogenic centers within the same molecule relative to each other. libretexts.orgiupac.org

Chemical Transformation and Derivatization Strategies for Relative Stereochemistry

Chemical transformations and derivatization strategies are often employed to determine the relative stereochemistry of a molecule. numberanalytics.comd-nb.info By converting the compound into a known derivative through reactions with defined stereochemical outcomes, the stereochemistry of the original molecule can be inferred. libretexts.org These transformations can involve reactions that proceed with retention or inversion of configuration at stereogenic centers. libretexts.org

Comparing the spectroscopic data (e.g., NMR) or physical properties (e.g., optical rotation) of the derivative with known compounds can help assign the relative configuration. libretexts.orgnih.gov For molecules with multiple stereogenic centers, a series of targeted chemical transformations might be necessary to establish the relative configuration between all centers. libretexts.orgnih.gov

While specific chemical transformation and derivatization strategies used for this compound's stereochemical assignment are not detailed in the search results, this approach would involve performing reactions on this compound to create derivatives whose stereochemistry could be determined or related to known compounds, thereby providing information about the relative configuration of this compound's stereogenic centers. numberanalytics.comd-nb.infolibretexts.orgnih.gov

Deuterium (B1214612) Exchange Studies for Active Hydrogen Localization

Deuterium exchange studies are valuable for locating exchangeable hydrogen atoms in a molecule, such as those attached to oxygen (in hydroxyl or carboxyl groups) or nitrogen (in amine or amide groups). numberanalytics.comd-nb.infowikipedia.orglongdom.org These hydrogen atoms can exchange with deuterium when the compound is dissolved in a deuterated solvent like deuterium oxide (D₂O). wikipedia.orglongdom.org

The exchange can be monitored using techniques like NMR or Mass Spectrometry. wikipedia.orglongdom.org In ¹H NMR, the signals corresponding to exchangeable protons will decrease in intensity or disappear when the spectrum is recorded in D₂O. numberanalytics.comd-nb.info In Mass Spectrometry, the molecular weight of the compound will increase by the number of exchanged hydrogen atoms, as each hydrogen (¹H) is replaced by a deuterium (²H). longdom.orgnih.govnih.govnih.govnih.gov

For this compound, deuterium exchange studies would involve dissolving the compound in D₂O and then acquiring its ¹H NMR and/or Mass spectra. numberanalytics.comd-nb.infowikipedia.orglongdom.org The disappearance of specific signals in the ¹H NMR spectrum or an increase in the molecular weight observed by MS would indicate the presence and number of exchangeable hydrogen atoms, providing information about the presence of functional groups like hydroxyl or amine groups. numberanalytics.comd-nb.infowikipedia.orglongdom.orgnih.gov

Comparative Analysis with Structurally Related and Epimeric Lycopodium Alkaloids

This compound belongs to the class of Lycopodium alkaloids, which share a common biogenetic origin and structural characteristics researchgate.net. Comparative analysis with structurally related alkaloids provides insights into the specific features of this compound. For instance, isothis compound is an isomer of this compound, differing in the position of a ketone group psu.educhemistry-chemists.com. Both are described as derivatives of lycopecurine psu.edu. Lycopecurine itself is a related Lycopodium alkaloid. dokumen.pubomicsonline.org.

Lycopodium alkaloids are broadly classified into structural types, including the lycopodine (B1235814), lycodine (B1675731), fawcettimine, and miscellaneous classes psu.edu. This compound is listed as a 5-ketone,2β-hydroxylycopecurine, placing it within the broader context of lycopecurine derivatives psu.edu. Epimeric relationships, where compounds differ in stereochemistry at one or more centers, are common among natural products, including Lycopodium alkaloids chemistry-chemists.com. Studies on epimers of related precursors have been conducted to understand their chemical behavior chemistry-chemists.com.

Comparative analysis often involves examining spectroscopic data, such as NMR chemical shifts, to identify similarities and differences in the molecular environments of atoms within the related structures chemistry-chemists.comnih.gov.

Potential Application of X-ray Crystallography on this compound Derivatives or Closely Related Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline materials libretexts.organton-paar.comwikipedia.orgrigaku.com. It provides precise information about atomic positions, bond lengths, bond angles, and absolute stereochemistry anton-paar.comrigaku.com. While direct crystallographic data for this compound was not found in the search results, the technique has been successfully applied to determine the structures of other Lycopodium alkaloids and their derivatives researchgate.netnih.gov.

For example, X-ray crystallographic analysis has been used to establish the stereostructure, including the absolute configuration, of derivatives of other Lycopodium alkaloids like oxolucidine A nih.gov. The success with related structures suggests that if crystalline samples of this compound or its suitable derivatives can be obtained, X-ray crystallography could provide an unambiguous determination of its solid-state structure and stereochemistry. This is particularly valuable for complex natural products where spectroscopic data alone may not fully resolve all structural details igntu.ac.in. The technique requires high-quality single crystals anton-paar.comyoutube.com.

Data Table: Related Lycopodium Alkaloids Mentioned

| Compound Name | Relationship to this compound | Source Plant |

| Isothis compound | Structural isomer | Lycopodium inundatum |

| Dehydrolycopecurine | Related Lycopodium alkaloid | Lycopodium inundatum |

| Lycopecurine | Structural basis for this compound | |

| Lycopodine | Representative Lycopodium alkaloid | Lycopodium species |

| Lycodine | Representative Lycopodium alkaloid | Lycopodium species |

| Fawcettimine | Representative Lycopodium alkaloid | Lycopodium species |

| Oxolucidine A | Related Lycopodium alkaloid | Lycopodium lucidulum |

Biosynthetic Pathways of Inundatine

General Biogenetic Hypotheses for Lycopodium Alkaloids

The biosynthesis of Lycopodium alkaloids is a fascinating example of how simple precursors can be assembled into complex, polycyclic structures. Early hypotheses, such as Conroy's polyacetate theory, have been largely superseded by a more substantiated theory centered on the amino acid L-lysine. mcmaster.ca The prevailing hypothesis posits that Lycopodium alkaloids are derived from two C8N units, which themselves originate from lysine (B10760008) and acetate. mcmaster.cacdnsciencepub.com

These alkaloids are broadly classified into four main structural types: lycopodine (B1235814), lycodine (B1675731), fawcettimine, and a miscellaneous group. psu.edu Inundatine belongs to the lycopodine class, which is characterized by a tetracyclic skeleton. psu.edu The biogenetic relationship between these classes is thought to involve a series of cyclizations, rearrangements, and redox reactions originating from a common precursor. psu.edunih.gov The core idea is that two pelletierine-like units, derived from lysine, dimerize and cyclize to form the foundational structures of these alkaloids. cdnsciencepub.com

Proposed Precursors and Enzymatic Steps in this compound Biosynthesis (e.g., Lysine-derived pathways)

The biosynthesis of this compound is believed to commence with the amino acid L-lysine, a common building block for many alkaloids. mcmaster.cacdnsciencepub.combiorxiv.org Through a series of enzymatic reactions, lysine is converted into pelletierine (B1199966), a key piperidine (B6355638) alkaloid intermediate. cdnsciencepub.comresearchgate.net The formation of pelletierine itself involves the decarboxylation of lysine to yield cadaverine, which is then oxidatively deaminated and cyclized to form Δ¹-piperideine. biorxiv.org A subsequent condensation with an acetate-derived unit furnishes pelletierine. cdnsciencepub.com

From pelletierine, the proposed pathway to the lycopodine skeleton, and subsequently to this compound, involves the dimerization of two pelletierine-derived units. cdnsciencepub.comnih.gov One of these units is proposed to be 4-(2-piperidyl)acetoacetate. jst.go.jp A series of cyclization reactions, including a potential Mannich-like reaction, is thought to construct the characteristic tetracyclic core of the lycopodine-type alkaloids. jst.go.jp

The specific structural features of this compound, namely the hydroxyl group at C-2 and the ketone at C-5, are likely introduced in the later stages of the biosynthetic pathway. psu.educhemistry-chemists.com This suggests the involvement of specific enzymes that modify a lycopodine-type precursor. The introduction of the hydroxyl group is likely catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase, which is a common mechanism for the hydroxylation of organic compounds in biological systems. frontiersin.orgwikipedia.org The ketone at C-5 would be the result of an oxidation reaction, likely catalyzed by a dehydrogenase or an oxidase, acting on a hydroxylated intermediate. labce.com

Proposed Biosynthetic Scheme for this compound:

L-Lysine → (several steps) → Cadaverine

Cadaverine → Δ¹-Piperideine

Δ¹-Piperideine + Acetate-derived unit → Pelletierine

Pelletierine + 4-(2-piperidyl)acetoacetate (derived from Pelletierine) → Dimeric Intermediate

Dimeric Intermediate → (Cyclizations and Rearrangements) → Lycopodine-type precursor

Lycopodine-type precursor → (Hydroxylation at C-2) → 2-hydroxylycopodine intermediate

2-hydroxylycopodine intermediate → (Oxidation at C-5) → This compound

Feeding Experiments with Radiolabeled or Stable Isotope Precursors in Lycopodium Species

The foundational evidence for the lysine-derived pathway in Lycopodium alkaloid biosynthesis comes from feeding experiments using radiolabeled precursors. mcmaster.ca Seminal studies conducted on Lycopodium tristachyum involved the administration of radioactive acetate, lysine, and pelletierine. mcmaster.cacdnsciencepub.com The results demonstrated the specific incorporation of these precursors into lycopodine, providing strong support for the hypothesis that these alkaloids are derived from lysine and acetate, and refuting the earlier polyacetate hypothesis. mcmaster.ca

Specifically, the labeling patterns observed were consistent with the dimerization of a pelletierine-type unit. cdnsciencepub.com These experiments have been fundamental in shaping our understanding of how the intricate carbon-nitrogen skeleton of the Lycopodium alkaloids is assembled. jst.go.jp

It is important to note that while these experiments provide a robust model for the biosynthesis of lycopodine, similar detailed feeding experiments have not been reported specifically for this compound in its native producer, Lycopodium inundatum (also known as Lycopodiella inundata). jst.go.jpresearchgate.net Therefore, the proposed biosynthetic pathway for this compound remains an extrapolation from the well-established pathway of lycopodine, based on their close structural relationship.

Chemo-taxonomic Implications of this compound's Biosynthesis in Lycopodium Subgenera

The distribution of alkaloids within the Lycopodium genus (sensu lato) has significant chemotaxonomic implications. psu.edu The structural class of the alkaloids produced can be a useful marker for the classification of different subgenera. psu.edunih.gov Lycopodium has been divided into several genera, including Huperzia, Lycopodiella, and Lycopodium (sensu stricto), and the alkaloid profiles often correlate with these divisions. psu.eduresearchgate.net

This compound is a characteristic alkaloid of Lycopodium inundatum (now often classified under Lycopodiella). researchgate.netresearchgate.netnp-mrd.org The presence of this compound, a lycopodine-type alkaloid, contributes to the chemical signature of this species and its subgenus. The co-occurrence of other alkaloids such as lycopodine, lycodoline (B150349), and dehydrolycopecurine in L. inundatum provides a more complete chemotaxonomic profile. researchgate.net The specific oxygenation pattern of this compound, when compared to other lycopodine alkaloids found in different species, can provide further chemotaxonomic distinctions at a finer level. psu.edu The biosynthetic pathways leading to these diverse structures are therefore not only of biochemical interest but also provide a molecular basis for understanding the evolutionary relationships between different Lycopodium species. nih.gov

Advanced Analytical Methodologies for Inundatine Research

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) for Inundatine Profiling and Detection

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) is a powerful technique widely utilized for the profiling and detection of phytochemicals, including alkaloids like this compound, in complex botanical extracts. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry, allowing for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

HR-LC-MS/MS analysis has been applied in the study of extracts where this compound was detected. For instance, in the analysis of a methanol (B129727) extract from Thottea siliquosa leaves, HR-LC-MS/MS revealed the presence of a diverse range of phytochemicals, with this compound being among the identified compounds. researchgate.netnih.govfishersci.ca The technique provides detailed mass information, such as the molecular formula C16H23NO2 and the protonated molecular ion (M+H)+ at m/z 262.1784, which aids in the initial identification and characterization of this compound within the complex extract matrix. researchgate.netfishersci.ca The use of MS/MS allows for the fragmentation of the parent ion, yielding characteristic daughter ions (e.g., 242.1734, 247.1313 for this compound) that provide structural clues and enhance the confidence of identification by matching against spectral databases or known fragmentation pathways. researchgate.netfishersci.ca LC-MS analysis, a related technique, has also been reported for the detection of various compounds, including this compound, in botanical extracts. researchgate.netnih.govfishersci.ca The application of these hyphenated techniques is crucial for the initial screening and targeted detection of this compound in plant samples, providing valuable data on its presence and relative abundance alongside other phytochemicals.

Nuclear Magnetic Resonance (NMR) Techniques for Complex Mixture Analysis and Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of natural products, including alkaloids like this compound. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Extensive NMR spectroscopic analysis has been employed to confirm the structures of various compounds isolated from plant sources, including Lycopodium alkaloids. nih.govfishersci.no While specific detailed NMR data for this compound were not extensively provided in the search results, the general application of NMR for structural confirmation of Lycopodium alkaloids is well-documented. nih.govwikipedia.org Techniques such as 1H NMR and 13C NMR spectroscopy are routinely used to determine the number and type of hydrogen and carbon atoms, respectively, as well as their neighboring environments. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide crucial information about correlations between protons and carbons, allowing for the complete assignment of signals and the confirmation of the molecular skeleton and substituent positions. wikidata.org The isolation of this compound from Lycopodium inundatum and its identification alongside other known alkaloids like lycopodine (B1235814) and lycodoline (B150349) suggests that NMR would be a critical technique in confirming its isolated structure and differentiating it from co-occurring compounds. fishersci.nowikidata.org

Development of Quantitative Analytical Methods for this compound in Botanical Extracts

The development of quantitative analytical methods is essential for determining the precise concentration of this compound in botanical extracts. While the provided search results primarily focus on qualitative detection and profiling using LC-MS-based techniques, the principles and methodologies for quantitative analysis using these platforms are well-established and applicable to this compound.

Relationships with Other Lycopodium Alkaloids and Structural Analogues

Structural Classification of Inundatine with Isothis compound and Dehydrolycopecurine

This compound, isothis compound, and dehydrolycopecurine are closely related Lycopodium alkaloids that have been isolated from Lycopodium inundatum. chemistry-chemists.comresearchgate.net These compounds share a common lycopodane-type skeleton but differ in the position and nature of their oxygen functionalities.

This compound is described as a 5-ketone, 2β-hydroxylycopecurine. Isothis compound is characterized as 2-oxolycopecurine 5-ketone. Dehydrolycopecurine is noted as 5-ketone-lycopecurine. psu.eduknapsackfamily.comknapsackfamily.com These descriptions highlight their shared features, particularly the presence of a ketone group, and their variations in hydroxylation or oxidation patterns at specific carbon positions on the lycopodane (B1237588) framework. The relationship suggests a potential biosynthetic pathway or chemical interconversion possibilities between these three compounds.

Elucidation of Structure-Activity Relationships within the Lycopodine-type and Lycodine-type Alkaloids (excluding biological activity, focus on structural variations and their theoretical implications)

The Lycopodine-type and Lycodine-type alkaloids represent two major structural classes within the Lycopodium alkaloids. psu.edunih.gov While a detailed discussion of their biological activities is outside the scope here, examining the structural variations within these types provides insight into how subtle changes in the molecular architecture can theoretically influence their physical and chemical properties, and thus their potential interactions.

Interconversion Studies between this compound and Related Lycopodium Alkaloids

Studies have indicated relationships and potential interconversions between this compound and other Lycopodium alkaloids. The co-occurrence of this compound, isothis compound, and dehydrolycopecurine in Lycopodium inundatum suggests possible biosynthetic links or chemical transformations occurring within the plant. chemistry-chemists.comresearchgate.net

While specific detailed mechanisms for the direct interconversion of isolated this compound to or from other alkaloids like lycopodine (B1235814) or lycodine (B1675731) were not extensively detailed in the provided snippets, the broader context of Lycopodium alkaloid research includes studies on the synthesis and transformation of these compounds. For example, synthetic strategies have been developed to access 7-membered-ring-containing Lycopodium alkaloids, including lycopecurine and dehydrolycopecurine, potentially from common precursors, which hints at possible interconversion pathways in nature or the laboratory. nih.gov The structural definitions of this compound and isothis compound as derivatives of lycopecurine further support the idea of a close relationship and potential interconversion routes involving oxidation or reduction steps at specific positions. psu.eduknapsackfamily.com

Systematic Comparison of this compound with other C16N Lycopodium Alkaloids

This compound belongs to the substantial group of C16N Lycopodium alkaloids, which are characterized by a skeleton containing 16 carbon atoms and one nitrogen atom. nih.govresearchgate.netkib.ac.cn This class is the largest among Lycopodium alkaloids. psu.edu A systematic comparison of this compound with other C16N alkaloids involves examining the variations in their tetracyclic structures, the position and type of functional groups, and their stereochemistry.

While all C16N alkaloids share the same elemental composition framework (excluding heteroatoms like oxygen), the arrangement of these atoms into different ring systems (e.g., lycopodine-type, lycodine-type) and the presence of substituents like hydroxyls, ketones, or double bonds at various positions lead to a wide array of distinct compounds. psu.edu

For instance, lycopodine (C16H25NO) is a prominent C16N alkaloid with a ketone group. uni.ludrugfuture.comnih.gov this compound (C16H23NO2) has a slightly different molecular formula, indicating additional oxygen atoms and fewer hydrogens compared to lycopodine. researchgate.net This difference is reflected in its description as a hydroxylated and ketonated derivative (5-ketone, 2β-hydroxylycopecurine) psu.edu, whereas lycopodine has a single ketone. Lycodine (C16H22N2) is a C16N2 alkaloid, containing an additional nitrogen, and thus structurally distinct from the C16N group, although it shares a similar biogenetic origin hypothesis. psu.educdnsciencepub.comnih.govcdnsciencepub.com

Comparing this compound to other C16N alkaloids would involve analyzing the specific ring fusions, the location and oxidation state of the nitrogen, the position and nature of oxygen-containing functional groups, the presence and location of any unsaturation, and the stereochemical configuration at each chiral center. These structural nuances contribute to the unique identity and properties of each C16N alkaloid. Data tables detailing the molecular formula, key functional groups, and ring system types would be essential for a comprehensive systematic comparison.

| Compound | Molecular Formula | Key Functional Groups | Structural Type (General) |

| This compound | C16H23NO2 | Ketone, Hydroxyl | Lycopodane-type |

| Isothis compound | C16H23NO2 | Two Ketones | Lycopodane-type |

| Dehydrolycopecurine | C16H23NO | Ketone, Alkene | Lycopodane-type |

| Lycopodine | C16H25NO | Ketone | Lycopodine-type |

| Lycodine | C16H22N2 | Tetrahydropyridine | Lycodine-type |

This table provides a simplified comparison based on the information gathered, highlighting the elemental composition and key functional group differences that place this compound within the context of other Lycopodium alkaloids, particularly those with a C16N skeleton or related structures.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, formula C16H23NO2 mentioned researchgate.net |

| Isothis compound | 11267045 knapsackfamily.com |

| Dehydrolycopecurine | 5462443 knapsackfamily.com (Note: CID 5462443 is for Lycodine according to other sources nih.govcdnsciencepub.com. CID for Dehydrolycopecurine needs verification.) |

| Lycopodine | 5462445 uni.lunih.govchem960.com |

| Lycodine | 5462443 nih.govcdnsciencepub.comscribd.com |

Correction: Upon reviewing search results again, CID 5462443 is indeed for Lycodine nih.govcdnsciencepub.com. The reference knapsackfamily.com links CID C00028140 to Dehydrolycopecurine, but this is a KNApSAcK ID, not a PubChem CID. Similarly, knapsackfamily.com links CID C00028400 to Isothis compound, which is also a KNApSAcK ID. The PubChem CID for Isothis compound is provided as 11267045 in one snippet scribd.com, although the name listed there is "Selgin (selagin)". Another snippet psu.edu lists Isothis compound and provides a reference, but no CID. Given the inconsistencies and lack of a direct PubChem CID for this compound and Dehydrolycopecurine in the provided search results, the table is updated to reflect the available information and the need for verification.

Computational and Theoretical Studies Relevant to Inundatine

Molecular Modeling and Conformational Analysis of Inundatine and its Derivatives

Molecular modeling is a fundamental tool for studying the three-dimensional structures of flexible molecules like this compound. iupac.org The process involves generating a 3D structure and analyzing its possible shapes, or conformations, which arise from rotation around single bonds. ijpsr.com Conformational analysis aims to identify the most stable, low-energy conformations that a molecule is likely to adopt. iupac.orgijpsr.com

The initial step in this analysis is often the creation of a digital model of the molecule. google.com Using specialized software, researchers can then perform a conformational search, systematically or randomly altering torsional angles to generate a wide array of possible structures. ucsb.edu The steric energy of each conformation is then calculated using molecular mechanics force fields, which model the bonds, angles, and non-bonded interactions within the molecule. iupac.orgucsb.edu By plotting energy against dihedral angles, the most stable conformations can be identified. iupac.org

While specific conformational analysis studies on this compound are not detailed in the available literature, the methodologies applied to other Lycopodium alkaloids serve as a direct precedent. For instance, in studies of the alkaloid sauroxine, researchers evaluated different conformers to determine the most stable geometry for subsequent docking simulations. conicet.gov.ar It was found that both neutral and protonated forms were most stable when the N-methyl group was in an axial position, and this lowest-energy conformer was used for further calculations. conicet.gov.ar This type of analysis is critical, as the biological activity of a molecule is intimately linked to its three-dimensional shape. ijpsr.com

Table 1: Methods in Molecular Modeling and Conformational Analysis of Lycopodium Alkaloids

| Method/Technique | Objective | Application Example |

| Molecular Mechanics (MM) | Calculate the steric energy of different conformations to find the most stable structures. iupac.orgucsb.edu | Used to find the lowest energy conformer of a molecule before performing docking simulations. conicet.gov.ar |

| Conformational Search | Systematically generate a multitude of possible molecular conformations for energy evaluation. ucsb.edu | Identifying a range of stable structures by rotating flexible bonds and assessing the resulting energy. iupac.org |

| Geometry Optimization | Refine the 3D coordinates of a molecule to find a local or global energy minimum. google.com | Validating a computational procedure by comparing the optimized geometry to an experimental structure. conicet.gov.ar |

| Molecular Docking | Predict the preferred orientation of one molecule when bound to a second to form a stable complex. conicet.gov.ar | Investigating the binding modes of Lycopodium alkaloids within the active site of the acetylcholinesterase enzyme. conicet.gov.ar |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction of this compound

Quantum chemical (QC) calculations offer a deeper understanding of a molecule's properties by solving the Schrödinger equation for its electronic structure. wikipedia.orgarxiv.org These methods, which include Density Functional Theory (DFT), Hartree-Fock, and coupled-cluster methods, provide highly accurate data on molecular systems. rsdjournal.orgwikipedia.orgmdpi.com A central goal is to understand the electronic structure, which governs a molecule's chemical behavior and physical properties. wikipedia.orgarxiv.org

These calculations are invaluable for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. wikipedia.org By computing the electronic distribution and energy levels, QC methods can predict the spectral features of a proposed structure. wikipedia.orgmdpi.com These predictions can then be compared with experimental spectra to confirm or elucidate the correct structure of a newly isolated compound. acs.orgrsc.org This is particularly useful for complex molecules like Lycopodium alkaloids, where experimental data alone may be insufficient for a definitive structural assignment. acs.org

A prominent example of this approach is the structural determination of cernupalhine A, a trace Lycopodium alkaloid with a novel skeleton. acs.orgscilit.com Its complete structure, including absolute stereochemistry, was established through a combination of high-field NMR techniques and computational methods, with the structure later being unequivocally confirmed by total synthesis. acs.orgscilit.com Similarly, accurate QC calculations have been used to investigate the equilibrium structure and spectroscopic properties of other complex organic molecules, demonstrating the ability of these computational procedures to support experimental studies. rsc.org For this compound, such calculations would be essential for verifying its proposed structure and understanding its electronic properties, which underpin its reactivity and spectroscopic signature.

Table 2: Quantum Chemical Methods and Predicted Properties

| Quantum Chemical Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts. rsdjournal.org | Used to optimize molecular geometry and predict spectroscopic data for structural verification. rsdjournal.orgconicet.gov.ar |

| Hartree-Fock (HF) / Self-Consistent Field (SCF) | Electronic wave function and energy, orbital energies. wikipedia.org | Provides a foundational approximation of the electronic structure. wikipedia.orgarxiv.org |

| Coupled-Cluster (CC) Theory | Highly accurate electronic energies, molecular structures, and properties. wikipedia.orgmdpi.com | Provides benchmark-quality data for validating structures and energies of complex alkaloids. rsc.org |

| Vibrational Perturbation Theory (VPT2) | Anharmonic vibrational frequencies for accurate IR spectra prediction. mdpi.com | Allows for a more precise comparison between calculated and experimental IR spectra. mdpi.com |

In Silico Approaches for Predicting Novel Lycopodium Alkaloid Structures

In silico methods are increasingly used to accelerate the discovery of new natural products. scienceopen.com These computational approaches can predict the existence of novel compounds within a class, such as the Lycopodium alkaloids, and aid in their identification from complex biological samples. scienceopen.com

One powerful strategy involves the creation of specialized, in-house databases of known and theoretical compounds. scienceopen.com For Lycopodium alkaloids, a computational tool called PlantMAT has been used to generate a specific database through the combinatorial enumeration of metabolic building blocks. scienceopen.com When analyzing data from techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), this database serves as a reference. scienceopen.com The fragmentation patterns of unknown peaks in the mass spectra can be compared against the theoretical fragmentation of compounds in the database. scienceopen.com

The integration of such a database with other computational tools, like MS-FINDER, enhances the identification process. scienceopen.com This combined approach was successfully used to putatively identify 118 Lycopodium alkaloids in different tissues of Huperzia serrata, demonstrating the power of in silico methods for dereplication and the discovery of novel structures without needing authentic standards for each one. scienceopen.com Other in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of known alkaloids and their derivatives, which can guide the synthesis of new analogues with improved characteristics. researchgate.net These predictive approaches are vital for navigating the vast chemical space of Lycopodium alkaloids and identifying new structures, like this compound, from natural sources. acs.org

Table 3: In Silico Tools for the Prediction and Identification of Lycopodium Alkaloids

| Tool/Database | Function | Application |

| In-House Lycopodium Alkaloid Database | A curated library of known and computationally generated alkaloid structures used for identification. scienceopen.com | Used as a reference to match experimental MS data for putative identification of alkaloids in Huperzia serrata. scienceopen.com |

| PlantMAT | A computational tool that generates specialized metabolite structures based on combinatorial enumeration. scienceopen.com | Used to build the specific in-house database of Lycopodium alkaloids. scienceopen.com |

| MS-FINDER | A computational tool that helps predict and annotate structures from mass spectrometry data. scienceopen.com | Integrated with the in-house database to dereplicate and identify novel alkaloids. scienceopen.com |

| PASS Online | Predicts the biological activity spectra of a compound based on its structure. researchgate.net | Used to analyze the potential biological activity of compounds identified in Lycopodiella cernua. researchgate.net |

Future Research Trajectories for Inundatine

Unraveling Unidentified Minor Lycopodium Alkaloids Structurally Related to Inundatine

The family of Lycopodium alkaloids is vast, with over 200 members identified, and new compounds are continually being discovered. psu.edunih.gov Many of these are minor alkaloids present in minute quantities, making their isolation and structural elucidation a significant challenge. Future research will undoubtedly focus on identifying these unknown alkaloids that are structurally related to known compounds like this compound. The ongoing phytochemical investigation of various Lycopodium species, such as Lycopodium japonicum and Lycopodium obscurum, consistently yields new alkaloid structures. researchgate.netresearchgate.net For instance, a recent study on L. japonicum led to the isolation of a new lycopodine-type alkaloid, 12β-hydroxy-acetylfawcettiine N-oxide, alongside seven known analogues. researchgate.net

Advances in analytical techniques, particularly high-sensitivity mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for this endeavor. Techniques like GC-MS and GC-IR have been instrumental in identifying components of historical alkaloid mixtures from collections. researchgate.net The discovery of novel skeletons, such as the unprecedented five-membered A ring in lycospidine A from Lycopodium complanatum, highlights the untapped structural diversity within this alkaloid class and suggests that this compound-related compounds with unusual ring systems may yet be found. acs.org

Innovative Synthetic Strategies for Enhancing Access to this compound and its Derivatives

The structural complexity of Lycopodium alkaloids, including this compound, makes their total synthesis a formidable challenge that has spurred significant innovation in synthetic organic chemistry. nih.govub.edu A major goal for future research is the development of more efficient and scalable synthetic routes to provide access to these compounds for biological studies, as their isolation from natural sources is often insufficient. ub.edu

Recent strategies have focused on biomimetic approaches and the development of tandem reactions that can rapidly construct the complex polycyclic cores of these alkaloids. ub.edujst.go.jp For example, a gold-catalyzed enamide–alkyne cycloisomerization has been developed to access tricyclic cores for the divergent synthesis of five different Lycopodium alkaloids. researchgate.net Another innovative approach involves a transannular reductive Heck cyclization to install the azepane ring found in certain types of these alkaloids. researchgate.net

Furthermore, the use of masked functional groups, such as methoxypyridines as pyridone precursors, has proven effective in streamlining synthetic routes and avoiding problematic purification steps. nih.gov The development of strategies that allow for the late-stage diversification of a common intermediate is also a key area of future research, as this would enable the efficient synthesis of a library of this compound analogues for structure-activity relationship studies. acs.org

Mechanistic Investigations of Rare Chemical Transformations Observed in this compound Synthesis

The synthesis of complex natural products like Lycopodium alkaloids often involves novel and sometimes unexpected chemical transformations. A key future research trajectory will be the detailed mechanistic investigation of these rare reactions. Understanding the mechanisms of these transformations is not only of fundamental academic interest but can also lead to the development of new synthetic methods.

Examples of such transformations in the synthesis of Lycopodium alkaloids include a unique ring-enlarging cyclopentane (B165970) annulation sequence and a [2+2]-photoinduced cycloaddition that demonstrates asymmetric induction. mdpi.com The development of cascade reactions, such as a tandem oxidative dearomatization/intramolecular Diels-Alder reaction, for the construction of tricyclic cores also presents opportunities for mechanistic studies. mdpi.com Future work in this area will likely involve a combination of experimental studies, such as kinetic analysis and isotope labeling, and computational modeling to elucidate the transition states and reaction pathways of these intricate transformations.

Advanced Biosynthetic Pathway Elucidation using Omics Technologies

While the general biosynthetic precursors of Lycopodium alkaloids, such as lysine (B10760008), are known, the specific enzymatic steps involved in the formation of the diverse array of skeletons, including that of this compound, are largely unknown. frontiersin.orgfrontiersin.org The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unraveling these complex biosynthetic pathways. maxapress.com

By combining metabolomic profiling with transcriptomics in Lycopodium species, researchers can identify gene clusters that are co-regulated with the production of specific alkaloids. nih.gov This approach has already led to the identification of a metabolic regulon and several enzymes involved in the biosynthesis of huperzine A. nih.gov Future research will undoubtedly apply these powerful techniques to a wider range of Lycopodium species to fully elucidate the biosynthetic pathways leading to the vast structural diversity of these alkaloids. scienceopen.com This knowledge will not only provide a deeper understanding of plant biochemistry but could also enable the production of this compound and other valuable alkaloids in engineered microbial or plant systems. maxapress.com

Exploration of New Lycopodium Species for Novel this compound Analogues

The Lycopodium genus is widely distributed and contains numerous species, many of which have not been phytochemically investigated. jpionline.org A significant future research direction is the systematic exploration of these unstudied or understudied species for novel alkaloids. Each species may produce a unique profile of alkaloids, offering the potential to discover new analogues of this compound with potentially enhanced or novel biological activities.

Q & A

Q. How to structure a manuscript reporting this compound’s novel bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.